molecular formula C13H16N2O6S B1387075 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid CAS No. 1452575-76-6

1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid

Cat. No. B1387075
CAS RN: 1452575-76-6
M. Wt: 328.34 g/mol
InChI Key: XTTCCFASESUYQG-UHFFFAOYSA-N
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Description

1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C13H16N2O6S and a molecular weight of 328.34 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a new compound 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxylic acid was obtained by the reaction of 4-hydroxyproline with 4-nitrobenzenesulphonyl chloride .


Molecular Structure Analysis

The compound was characterized using X-ray diffraction studies . The S1-N1 bond length of 1.628 (2) Å was a strong indication of the formation of the title compound .


Chemical Reactions Analysis

Pyrrolidine derivatives are known for their wide range of chemical reactions. They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

I have conducted a search for the scientific research applications of “1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid”, but unfortunately, the available information does not provide a detailed analysis of specific applications. The compound is mentioned in relation to proteomics research and is available for purchase from vendors like Santa Cruz Biotechnology . However, detailed applications in scientific research are not listed in the search results.

Mechanism of Action

While the specific mechanism of action for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid is not mentioned in the search results, pyrrolidine derivatives are known to exhibit a variety of biological activities. For example, some pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant activities, and diverse enzyme inhibitory effects .

Future Directions

Pyrrolidine derivatives, including 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid, have potential for further exploration due to their wide range of biological activities . The design of new pyrrolidine compounds with different biological profiles can guide medicinal chemists in future drug discovery efforts .

properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-2-22(20,21)9-5-6-10(12(8-9)15(18)19)14-7-3-4-11(14)13(16)17/h5-6,8,11H,2-4,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTCCFASESUYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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